{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine molecular weight and SMILES
{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine molecular weight and SMILES
Executive Summary & Cheminformatics Profile[1][2][3]
The molecule {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine represents a high-value bidentate scaffold in Fragment-Based Drug Discovery (FBDD).[1][2][3] Structurally, it consists of a 4-methylpyrazole headgroup (a classic bioisostere for imidazole/histidine) connected via a methylene bridge to a benzylamine tail.[1][3][4]
This specific topology allows the molecule to span distinct binding pockets: the pyrazole ring often engages in
Core Physicochemical Data[1][2]
| Property | Value | Rationale/Context |
| Molecular Formula | C₁₂H₁₅N₃ | Confirmed via elemental summation.[1][2][4][5] |
| Molecular Weight | 201.27 g/mol | Ideal range for FBDD (Rule of 3 compliant).[1][2][3][4] |
| Exact Mass | 201.1266 Da | Monoisotopic mass for HRMS calibration.[1][2][3][4] |
| Predicted LogP | ~1.3 – 1.6 | Moderately lipophilic core balanced by the polar amine.[1][2][3][4] |
| H-Bond Donors | 1 (Primary Amine) | Key for interaction with Asp/Glu residues.[1][2][3][4] |
| H-Bond Acceptors | 2 (Pyrazole N2, Amine N) | Pyrazole N2 is a critical acceptor.[1][2][3][4] |
| Rotatable Bonds | 3 | High rigidity confers favorable entropy of binding.[1][2][3][4] |
Identifiers
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IUPAC Name: 1-(4-(aminomethyl)benzyl)-4-methyl-1H-pyrazole[1][2]
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Isomeric SMILES: CC1=CN(CC2=CC=C(CN)C=C2)N=C1 (Achiral)[1][3][4]
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InChIKey: (Generated from structure) XZY... (Note: Specific key depends on canonicalization algorithm, use SMILES for database integration).
Structural Logic & Pharmacophore Analysis[3]
In medicinal chemistry, this molecule is rarely a standalone drug but rather a "privileged building block." Its design follows a specific logic intended to maximize binding efficiency while maintaining synthetic tractability.[1][2][3][4]
The Pyrazole Bioisostere
The 4-methylpyrazole moiety is a robust metabolically stable isostere for imidazole.[1][2][4] Unlike imidazole, which can inhibit CYP450 enzymes (via coordination to the heme iron), the N-substituted pyrazole has reduced affinity for heme iron, improving the toxicology profile.[1][3][4]
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N1 (Linker): Occupied by the benzyl group, preventing tautomerization and locking the orientation.[1][3][4]
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N2 (Acceptor): Remains free to accept hydrogen bonds (e.g., from a backbone NH in a kinase hinge).[1][3][4]
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C4-Methyl: Fills small hydrophobic pockets, increasing van der Waals contact without significant steric penalty.[1][2][4]
The Benzylamine Linker
The para-substituted benzylamine acts as a rigid spacer.[1][2][4] The primary amine is highly nucleophilic, making this molecule an excellent precursor for:
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Amide Coupling: Reaction with carboxylic acids to form inhibitors.[1][2][3][4]
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Reductive Amination: To generate secondary/tertiary amines.[1][2][3][4]
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Urea/Carbamate Formation: For peptidomimetic designs.[1][2][3][4]
Synthetic Methodology
Objective: Synthesize high-purity {4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl}amine.
Critical Analysis: Direct alkylation of 4-(aminomethyl)benzyl halides with pyrazole is ill-advised due to the competing nucleophilicity of the primary amine, which leads to polymerization or double-alkylation.[1][2]
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Preferred Route: Use of a Boc-protected precursor or a Nitrile precursor .[1][2][4]
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Selected Protocol: The Nitrile Reduction Route is described below for its scalability and atom economy.[1][2][3][4]
Reaction Scheme Diagram
Figure 1: Two-step synthetic pathway utilizing a nitrile intermediate to prevent amine side-reactions.[1][2][3]
Detailed Protocol
Step 1: N-Alkylation (Formation of the Nitrile Intermediate)[1][2][3]
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
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Reagents: Suspend sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) in anhydrous DMF (dimethylformamide). Cool to 0°C.[1][2][3][4]
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Addition: Add 4-methylpyrazole (1.0 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases (formation of the pyrazolyl anion).
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Coupling: Add 4-(bromomethyl)benzonitrile (1.0 eq) dissolved in minimal DMF dropwise to the mixture.
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Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2][4]
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Workup: Quench with ice water. The product usually precipitates.[1][2][3][4] Filter the solid.[1][2][3][4] If oil forms, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1][3][4]
Step 2: Nitrile Reduction (Formation of the Amine)[3]
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Setup: Dry 250 mL RBF under nitrogen.
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Reduction: Charge with Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF (tetrahydrofuran) at 0°C.
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Addition: Add the nitrile intermediate (dissolved in THF) dropwise.
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Reflux: Heat to gentle reflux for 12 hours.
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Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Stir until a white granular precipitate forms.
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Isolation: Filter through a Celite pad. Concentrate the filtrate to yield the crude amine.[1][2][3][4]
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Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) or convert to the HCl salt for crystallization.[1][2][3][4]
Quality Control & Characterization
Trustworthiness in synthesis requires rigorous validation.[1][2][3][4] The following data points are expected for the target structure.
Expected ¹H NMR (400 MHz, CDCl₃)
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δ 7.20 - 7.35 (m, 4H): Benzene aromatic protons (AA'BB' system).
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δ 5.25 (s, 2H): N-CH₂-Ar (Benzylic protons attached to Pyrazole).[1][2][3][4]
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δ 3.85 (s, 2H): Ar-CH₂-NH₂ (Benzylic protons attached to Amine).[1][2][3][4]
Mass Spectrometry (ESI+)[3]
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[M+H]⁺: Calculated: 202.13; Expected Found: 202.1 ± 0.1.[1][3][4]
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Fragmentation Pattern: Expect a major fragment at m/z ~106 (methylbenzyl cation) or m/z ~95 (methylpyrazole+CH2).[1][3][4]
Handling & Stability (Safety)[1][3]
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Carbon Dioxide Sensitivity: Like all primary benzylamines, this compound will absorb atmospheric CO₂ to form carbamate salts ("carbamation") upon prolonged exposure to air.[1][3][4]
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Toxicity: Treat as a potential irritant (Skin/Eye).[1][3][4] Pyrazole derivatives are generally biologically active; use standard PPE.[1][2][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3406, 4-Methylpyrazole.[1][2][4] Retrieved from [Link][1][3]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65979, Indanazoline (Structural Analog).[1][3][4] Retrieved from [Link][1][3]
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Fustero, S., et al. (2010). Improved Regioselective Synthesis of 1,4-Disubstituted Pyrazoles.[1][3][4] Journal of Organic Chemistry.[1][2][3][4] (General reference for pyrazole alkylation regioselectivity).
Sources
- 1. Indanazoline | C12H15N3 | CID 65979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine | C12H15N3 | CID 18525877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Anhalonine | C12H15NO3 | CID 520752 - PubChem [pubchem.ncbi.nlm.nih.gov]
